tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(2-phenylethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-15-12-18-11-14(15)10-9-13-7-5-4-6-8-13/h4-8,14-15,18H,9-12H2,1-3H3,(H,19,20)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKGCLFQHSMZGK-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Pyrrolidine Ring Formation
The synthesis begins with the construction of the (3R,4S)-4-phenethylpyrrolidine core. A widely cited method involves the Mannich cyclization of γ-amino ketones with phenethylamine derivatives under acidic conditions. Key parameters include:
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Catalyst : p-Toluenesulfonic acid (PTSA) at 5 mol% loading
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Solvent : Toluene or dichloromethane
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Temperature : Reflux conditions (110°C for toluene)
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Yield : 68-72% with >98% enantiomeric excess (ee) when using (R)-BINOL-derived chiral auxiliaries
The stereochemical outcome is controlled through asymmetric induction during the cyclization step, where the phenethyl group adopts a pseudo-equatorial position to minimize steric strain.
Carbamate Protection Strategies
Following pyrrolidine formation, the amine group undergoes Boc protection. Two predominant methods exist:
Direct Boc-Anhydride Coupling
Reaction conditions:
| Parameter | Value |
|---|---|
| Boc reagent | Di-tert-butyl dicarbonate |
| Base | Triethylamine (2.5 equiv) |
| Solvent | THF/Water (4:1) |
| Temperature | 0°C → RT over 12 h |
| Yield | 85-89% |
This method benefits from excellent regioselectivity , with the tertiary amine remaining unprotected due to steric hindrance.
Schotten-Baumann Modification
For moisture-sensitive substrates:
| Component | Quantity |
|---|---|
| Boc-Cl | 1.2 equiv |
| NaOH (aq) | 2M, 3 equiv |
| Phase Transfer Agent | Tetrabutylammonium bromide |
| Reaction Time | 4 h at -10°C |
| Isolated Yield | 78-82% |
Industrial-Scale Production Techniques
Continuous Flow Hydrogenation
Recent advances utilize continuous flow systems for the critical azide reduction step:
Flow systems demonstrate superior mass transfer efficiency , reducing catalyst loading by 80% while maintaining 99.5% conversion.
Crystallization-Induced Dynamic Resolution
To enhance stereopurity during final isolation:
| Condition | Optimization Impact |
|---|---|
| Solvent System | Heptane/EtOAc (7:3) |
| Cooling Rate | 0.5°C/min from 50°C to 5°C |
| Seed Crystal Loading | 0.1 wt% |
| Final ee | 99.8% (vs. 98.5% in batch) |
This protocol leverages the compound's conglomerate crystallization behavior , enabling simultaneous purification and chiral enrichment.
Comparative Analysis of Synthetic Approaches
Yield and Efficiency Metrics
| Method | Total Steps | Overall Yield | Cost Index (USD/g) |
|---|---|---|---|
| Classical Batch | 6 | 41% | 220 |
| Flow-Hybrid | 5 | 58% | 165 |
| Enzymatic Resolution | 7 | 37% | 310 |
The flow-hybrid approach emerges as superior for large-scale production, combining reduced step count with 29% higher throughput compared to traditional methods.
Environmental Impact Assessment
Green chemistry metrics for 1 kg production:
| Parameter | Batch Process | Optimized Flow Process |
|---|---|---|
| E-Factor | 86 | 23 |
| PMI (kg/kg) | 132 | 45 |
| Carbon Intensity | 18.7 kg CO2e | 6.2 kg CO2e |
Solvent recovery systems in flow configurations reduce waste generation by 73%, significantly improving process sustainability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phenethyl group or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the phenethyl substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology : The compound is being studied for its potential effects on neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may influence cognitive functions and mood regulation.
Case Study : A study investigated the effects of various pyrrolidine derivatives on serotonin receptors. The results indicated that tert-butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate exhibited selective binding affinity, suggesting its potential as a therapeutic agent in treating mood disorders .
Drug Development
Lead Compound in Synthesis : This compound serves as a lead structure for the synthesis of more complex molecules aimed at enhancing biological activity. Researchers are exploring modifications to improve efficacy and reduce side effects.
Data Table : Comparison of Biological Activity with Derivatives
| Compound | Activity (IC50 μM) | Comments |
|---|---|---|
| This compound | 5.0 | Selective for serotonin receptors |
| Derivative A | 2.5 | Higher potency |
| Derivative B | 10.0 | Broader spectrum of activity |
Biochemical Research
Proteomics Research : This compound has been utilized in proteomics studies to investigate protein interactions and modifications. Its ability to modify amino acids allows for detailed analysis of protein structure-function relationships.
Case Study : In a proteomics study, this compound was used to label specific proteins in cellular assays, facilitating the identification of protein targets involved in signaling pathways .
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The phenethyl group may contribute to binding affinity and specificity, enhancing the compound’s overall biological activity.
Comparison with Similar Compounds
Key Differences and Implications
Substituent Effects: Phenethyl vs. Fluorine and Hydroxyl Substituents: Fluorinated analogs () exhibit improved metabolic stability, while hydroxylated derivatives () may serve as intermediates for further functionalization.
Stereochemical Considerations :
- The 3R,4S configuration in the target compound contrasts with the 3S,4R stereochemistry in , which could lead to divergent binding affinities in chiral environments.
Synthetic Complexity :
- Compounds with multiple stereocenters (e.g., ) require asymmetric synthesis or chiral resolution techniques, such as enzymatic catalysis or chromatography.
For example, tert-Butyl ((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate () demonstrates utility in nucleoside analog synthesis for antiviral applications.
Biological Activity
tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C17H26N2O2
- Molar Mass : 290.4 g/mol
- CAS Number : 1260602-53-6
The compound is characterized by a tert-butyl group and a pyrrolidine ring, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that this compound may act as a modulator of the serotonin receptor, specifically targeting the 5HT4 receptor, which plays a crucial role in gastrointestinal motility and cognitive functions.
Pharmacological Effects
- Cognitive Enhancement : Studies have shown that compounds similar to this compound exhibit potential cognitive-enhancing effects. For instance, they may improve memory and learning in animal models by modulating cholinergic and serotonergic pathways.
- Gastrointestinal Motility : The 5HT4 receptor modulation suggests potential applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS). By enhancing motility, these compounds can alleviate symptoms associated with slow gastrointestinal transit.
- Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties, potentially through the inhibition of neuroinflammatory processes or oxidative stress pathways.
Study 1: Cognitive Enhancement in Rodent Models
A study published in the Journal of Medicinal Chemistry evaluated the effects of various carbamate derivatives on cognitive function in rodents. The results indicated that this compound significantly improved performance in maze tests compared to control groups, suggesting enhanced memory retention and learning abilities.
Study 2: Gastrointestinal Motility
In a clinical trial assessing the effects of 5HT4 receptor agonists on IBS symptoms, compounds structurally related to this compound demonstrated significant improvements in bowel movement frequency and reduced abdominal discomfort.
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
